Benzenamine, 2-(diphenylphosphino)-N-methyl-

Description

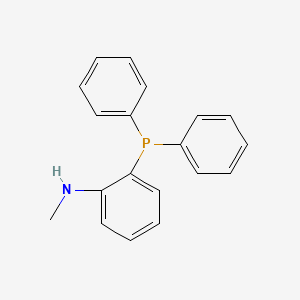

Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl] (CAS 579490-49-6) is a bis-phosphino-substituted aromatic amine with the molecular formula C₃₆H₂₉NP₂ and a molecular weight of 537.58 g/mol . Structurally, it features two diphenylphosphino groups: one at the 2-position of the benzene ring and another on the N-substituted phenyl group (Figure 1). This compound is a versatile ligand in coordination chemistry, particularly in catalysis and materials science. Its dual phosphine donor sites enable strong metal coordination, making it valuable in designing transition metal complexes for organic transformations and optoelectronic applications .

Properties

CAS No. |

140669-65-4 |

|---|---|

Molecular Formula |

C19H18NP |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

2-diphenylphosphanyl-N-methylaniline |

InChI |

InChI=1S/C19H18NP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |

InChI Key |

FQHFLBRYDPPDRA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N-methylaniline typically involves the reaction of diphenylphosphine with N-methylaniline under controlled conditions. One common method is the nucleophilic substitution reaction where diphenylphosphine chloride reacts with N-methylaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of 2-(Diphenylphosphino)-N-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-N-methylaniline undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can be reduced under specific conditions to yield secondary phosphines.

Substitution: The phosphine group can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenated compounds and bases like sodium hydride are often employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Secondary phosphines.

Substitution: Various phosphine derivatives depending on the substituents introduced.

Scientific Research Applications

Catalytic Applications

1.1. Palladium-Catalyzed Reactions

Benzenamine, 2-(diphenylphosphino)-N-methyl- can serve as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the formation of carbon-nitrogen bonds, essential in synthesizing pharmaceuticals and agrochemicals. The ligand's steric and electronic properties can significantly influence the reaction outcomes.

- Case Study: Synthesis of Anilines

A study demonstrated that using palladium catalysts with this ligand enabled efficient synthesis of various aniline derivatives through C–N coupling reactions. This method has been successfully applied to produce compounds with potential therapeutic effects, including antidepressants and antitumor agents .

1.2. Synthesis of Functionalized Phosphines

The compound has also been utilized in the synthesis of functionalized diphosphines, which are crucial in coordination chemistry and catalysis. The flexibility of its synthesis allows for the introduction of various functional groups, enhancing its applicability in different chemical environments .

Medicinal Chemistry

2.1. Drug Development

The structural features of benzenamine, 2-(diphenylphosphino)-N-methyl- make it a valuable scaffold in drug design. Its derivatives have shown promise as inhibitors for various biological targets.

- Case Study: Antitumor Agents

Research indicates that derivatives of this compound can act as potential antitumor agents by selectively targeting cancer cells. For instance, its application in synthesizing compounds that inhibit specific kinases involved in tumor growth has been reported .

Material Science

3.1. Polymer Chemistry

In material science, benzenamine, 2-(diphenylphosphino)-N-methyl- is explored for its role in developing advanced materials with tailored properties.

- Case Study: Conductive Polymers

The incorporation of this compound into polymer matrices has led to the development of conductive materials suitable for electronic applications. Its ability to enhance the electrical conductivity while maintaining mechanical integrity is particularly noteworthy .

Data Tables

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N-methylaniline primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Key Structural and Functional Differences

Analysis of Coordination Chemistry and Reactivity

- Electronic Effects: The dual phosphine donors in Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl] provide strong σ-donor and π-acceptor properties, stabilizing low-valent metal centers. This contrasts with mono-phosphino analogs like 2-(diphenylphosphino)aniline, which exhibit weaker metal-binding capacity .

- Steric Profile: The bulky N-[2-(diphenylphosphino)phenyl] group creates a sterically hindered environment, favoring selective catalytic pathways. For example, Ru(II) complexes of this ligand catalyze the N-alkylation of heterocyclic amines with alcohols with >90% efficiency . In contrast, less hindered ligands like 2-(diphenylphosphino)benzaldehyde are more suited for small-molecule activation .

Biological Activity

Benzenamine, 2-(diphenylphosphino)-N-methyl- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Overview of the Compound

Benzenamine, 2-(diphenylphosphino)-N-methyl- is an organophosphorus compound characterized by its diphenylphosphino group. This structural feature is significant as it often influences the biological properties of the compound. Organophosphorus compounds are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial effects.

The biological activity of benzenamine derivatives often involves interactions with various biological targets, including enzymes and receptors. The presence of the diphenylphosphino moiety can enhance binding affinity and selectivity towards specific targets.

- Enzyme Inhibition : Many studies have reported that compounds with similar structures exhibit inhibitory effects on enzymes such as histone deacetylases (HDACs) and acetylcholinesterase (AChE). For instance, related compounds have shown IC50 values ranging from low nanomolar to micromolar concentrations against these enzymes .

- Anticancer Activity : Some benzenamine derivatives have been investigated for their potential as anticancer agents. They can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

- Neuroprotective Effects : Compounds similar to benzenamine, 2-(diphenylphosphino)-N-methyl- have demonstrated neuroprotective properties by inhibiting oxidative stress and inflammation in neural cells. This is particularly relevant for neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have highlighted the biological activity of phosphine-containing compounds similar to benzenamine, 2-(diphenylphosphino)-N-methyl-:

- Study on Antitumor Activity : A study reported that a series of phosphine derivatives exhibited significant cytotoxicity against various cancer cell lines. The most active compounds showed IC50 values below 10 µM, indicating strong potential for further development as anticancer drugs .

- Neuroprotective Properties : Research indicated that certain diphenylphosphino derivatives could protect neuronal cells from hydrogen peroxide-induced damage, showcasing their potential in treating neurodegenerative conditions .

Data Table: Biological Activities of Related Compounds

| Compound Name | Target Enzyme/Pathway | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Diphenylphosphino derivative A | AChE | 0.09 | Potent inhibitor |

| Diphenylphosphino derivative B | HDAC1 | 14 | Anticancer activity |

| Diphenylphosphino derivative C | HDAC6 | 67 | Selective HDAC inhibitor |

| Benzenamine analog D | Neuroprotection | <20 | Protects against oxidative stress |

Research Findings

The research surrounding benzenamine and its derivatives indicates a promising avenue for drug development:

- Selectivity and Potency : The selectivity of these compounds towards specific isoforms of enzymes such as HDACs suggests that they can be fine-tuned for therapeutic applications by modifying substituents on the benzene ring or the phosphine group.

- Synthetic Strategies : Advances in synthetic methodologies have enabled the efficient production of these compounds, allowing for extensive structure-activity relationship (SAR) studies to optimize their biological properties .

Q & A

Q. What are the key synthetic routes for preparing Benzenamine, 2-(diphenylphosphino)-N-methyl-, and how can its purity be verified?

- Methodological Answer : The synthesis typically involves coupling a diphenylphosphine precursor with a substituted aniline derivative under inert conditions. For example, analogous ligands like 2-(diphenylphosphino)benzenamine (DPBA) are synthesized via palladium-catalyzed cross-coupling or direct phosphorylation of aniline derivatives . Purification is achieved through column chromatography or recrystallization using solvents like dichloromethane/hexane. Characterization requires ¹H/³¹P NMR to confirm the phosphine moiety and amine coordination, IR spectroscopy for functional group analysis, and elemental analysis to verify stoichiometry. X-ray crystallography may resolve structural ambiguities .

Q. What are the primary applications of this compound in catalytic systems?

- Methodological Answer : The compound acts as a tridentate ligand in transition-metal catalysts (e.g., Ru(II) complexes) for reactions like N-alkylation of heterocyclic amines with alcohols. Its phosphine group stabilizes metal centers, while the N-methylaniline moiety modulates electron density. Experimental optimization involves varying metal precursors (e.g., RuCl₃) and reaction conditions (temperature, solvent polarity) to enhance turnover frequency (TOF). Catalytic efficiency is quantified via GC-MS or HPLC to monitor substrate conversion and selectivity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to potential toxicity and air sensitivity, use glove boxes or Schlenk lines for synthesis/storage. Wear nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact. Ventilation must meet OSHA standards for airborne particulates. Waste disposal requires neutralization (e.g., with dilute hydrogen peroxide) and segregation in labeled containers for professional hazardous waste management .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this ligand in catalytic cycles?

- Methodological Answer : Employ in-situ FT-IR or ESI-MS to detect intermediates during catalysis. For example, in Ru-catalyzed N-alkylation, monitor hydride transfer steps or imine formation. Kinetic isotope effects (KIEs) and deuterium labeling can identify rate-determining steps. Computational studies (DFT) model ligand-metal interactions, such as bond dissociation energies or charge transfer dynamics, to rationalize experimental TOF trends .

Q. How do electronic/steric modifications of the ligand impact catalytic performance?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to alter the ligand’s Tolman electronic parameter or cone angle . Compare catalytic outcomes (yield, selectivity) in benchmark reactions like Suzuki-Miyaura coupling. X-ray absorption spectroscopy (XAS) or cyclic voltammetry quantifies changes in metal oxidation states or redox potentials. For steric effects, analyze crystal structures to measure ligand bite angles and correlate with substrate accessibility .

Q. How should researchers address contradictory data in ligand-metal complex stability?

- Methodological Answer : Contradictions may arise from solvent polarity or counterion effects. Systematically test stability in solvents like THF vs. DMF using UV-Vis spectroscopy to track decomposition rates. Compare ³¹P NMR chemical shifts under varying pH or temperature. Reproduce experiments with rigorous exclusion of oxygen/moisture (e.g., freeze-pump-thaw cycles). Validate findings against crystallographic data to resolve coordination geometry disputes .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.